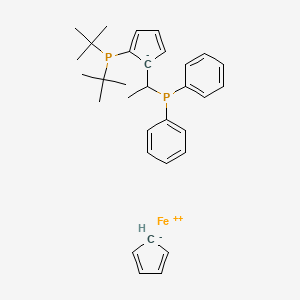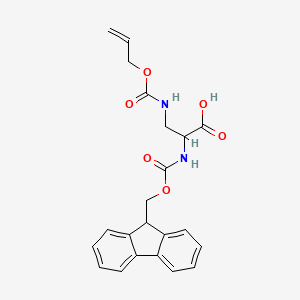![molecular formula C14H17IN2O2 B12823033 tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate](/img/structure/B12823033.png)
tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate is a chiral compound that features a cyano group, an iodophenyl group, and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral amine and 4-iodobenzaldehyde.
Formation of Intermediate: The chiral amine reacts with 4-iodobenzaldehyde to form an imine intermediate.
Addition of Cyano Group: The imine intermediate is then treated with a cyanide source to introduce the cyano group.
Carbamate Formation: Finally, the resulting compound is reacted with tert-butyl chloroformate to form the tert-butyl carbamate group.
Industrial Production Methods
Industrial production methods for (S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives where the cyano group is reduced to an amine.
Substitution: Substituted phenyl derivatives where the iodine atom is replaced by other functional groups.
Applications De Recherche Scientifique
(S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the iodophenyl group can enhance the compound’s binding affinity and specificity. The tert-butyl carbamate group provides stability and modulates the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-tert-butyl 1-cyano-2-(4-bromophenyl)ethylcarbamate
- (S)-tert-butyl 1-cyano-2-(4-chlorophenyl)ethylcarbamate
- (S)-tert-butyl 1-cyano-2-(4-fluorophenyl)ethylcarbamate
Uniqueness
(S)-tert-butyl 1-cyano-2-(4-iodophenyl)ethylcarbamate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s binding properties and make it a valuable tool in various applications.
Propriétés
Formule moléculaire |
C14H17IN2O2 |
|---|---|
Poids moléculaire |
372.20 g/mol |
Nom IUPAC |
tert-butyl N-[1-cyano-2-(4-iodophenyl)ethyl]carbamate |
InChI |
InChI=1S/C14H17IN2O2/c1-14(2,3)19-13(18)17-12(9-16)8-10-4-6-11(15)7-5-10/h4-7,12H,8H2,1-3H3,(H,17,18) |
Clé InChI |
SMZBMXSHKLQVQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




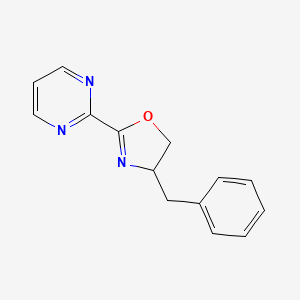
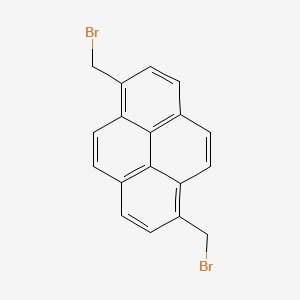
![1-(Bicyclo[2.2.1]hept-5-en-2-yl)-1H-imidazole](/img/structure/B12822988.png)
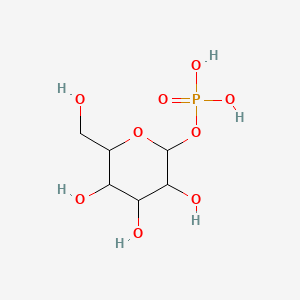
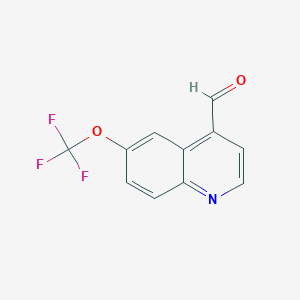
![3-(Bromomethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B12823000.png)
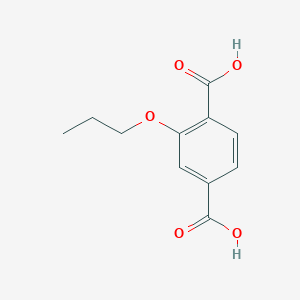

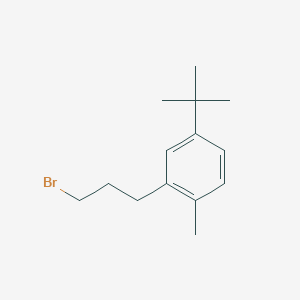
![N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide](/img/structure/B12823041.png)
